molecular formula C24H26O8 B12323054 Pinoresinol diacetate

Pinoresinol diacetate

Cat. No.: B12323054
M. Wt: 442.5 g/mol
InChI Key: KABPASQHFAUTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Lignans (B1203133) and Neolignans within Plant Secondary Metabolism

Lignans and neolignans are a vast and structurally diverse group of phenolic compounds found widely throughout the plant kingdom. rsc.org They are classified as secondary metabolites, meaning they are not directly involved in the primary functions of growth, development, and reproduction, but rather play crucial roles in a plant's interaction with its environment. nih.govnih.gov These compounds are formed through the oxidative coupling of two phenylpropanoid units (C6-C3). nih.govresearchgate.net Lignans are specifically defined by the β-β' (or 8-8') linkage between the two phenylpropanoid monomers, while neolignans are formed by any other type of linkage. researchgate.netchim.it

The biosynthesis of lignans originates from the shikimic acid pathway, a fundamental route in plants for the production of aromatic amino acids like phenylalanine. rsc.orgmdpi.com Through a series of enzymatic reactions, phenylalanine is converted to cinnamic acid derivatives, which then serve as the building blocks for lignans. mdpi.com These compounds are integral to a plant's defense mechanisms, offering protection against herbivores and microbial pathogens. rsc.orgnih.govfrontiersin.org Furthermore, lignans have garnered significant attention for their wide array of biological activities, including antioxidant, antitumor, anti-inflammatory, and antiviral properties. nih.govresearchgate.net

Classification of Furofuran Lignans and their Structural Significance

Within the broad class of lignans, several structural subtypes exist, categorized based on their carbon skeletons and cyclization patterns. rsc.orgwikipedia.org The primary classifications include furofuran, furan (B31954), dibenzylbutane, dibenzylbutyrolactone, aryltetralin, arylnaphthalene, dibenzocyclooctadiene, and dibenzylbutyrolactol. rsc.orgchim.itwikipedia.org

The furofuran lignans, to which pinoresinol (B1678388) and its diacetate derivative belong, are characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. researchgate.net This rigid, bicyclic core is formed by linkages between C8-C8', C7-O-C9', and C9-O-C7' of the two phenylpropanoid units. researchgate.net The structural diversity within the furofuran subclass arises from the varied substituents on the aryl groups and the different stereochemical configurations at the furofuran ring. researchgate.net Furofuran lignans are widely distributed in the plant kingdom and have been the subject of extensive research due to their significant biological activities. rsc.orgresearchgate.net

Historical Context of Pinoresinol Research and its Relation to Pinoresinol Diacetate

Pinoresinol was first isolated from softwood species and has since been identified as a widespread constituent in various plants, including in the resinous exudates of spruce. iucr.org It is also recognized as a structural element within lignin (B12514952), the complex polymer that provides structural support to plant cell walls. frontiersin.orgiucr.org The biosynthesis of pinoresinol from the stereoselective dimerization of coniferyl alcohol monomers is a key step in lignan (B3055560) formation. wikipedia.org

This compound is a synthetic derivative of pinoresinol, created through the acetylation of pinoresinol's two phenolic hydroxyl groups. iucr.org This modification is typically achieved by treating pinoresinol with acetic anhydride (B1165640) in pyridine. iucr.org The creation of this compound has been instrumental in research for several reasons. Acetylation can alter the compound's solubility and polarity, which can be advantageous for certain experimental procedures. Furthermore, the structural analysis of this compound, particularly through X-ray crystallography, has provided valuable insights into the conformation of the furofuran ring system. iucr.orgiucr.org

Academic Research Trends in Lignan Biochemistry and Synthetic Biology

Research into lignan biochemistry has seen a significant surge in recent decades, with a substantial portion of related scientific papers published since the year 2000. nih.gov This growing interest is fueled by the diverse biological activities of lignans and their potential applications in medicine and human health. nih.govmdpi.com

A key trend in modern lignan research is the application of synthetic biology and metabolic engineering. researcher.lifefrontiersin.orgacs.org Scientists are exploring methods to produce high-value lignans, such as podophyllotoxin, in heterologous host organisms like plants and microbes. mdpi.comfrontiersin.org This approach aims to overcome the limitations of low yields and unsustainable harvesting from natural plant sources. frontiersin.orgfrontiersin.org By understanding and manipulating the biosynthetic pathways, researchers can potentially create more efficient and sustainable methods for producing these valuable compounds. frontiersin.orgacs.org Furthermore, ongoing research focuses on elucidating the complex enzymatic reactions involved in lignan biosynthesis and identifying the transcription factors that regulate these pathways. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABPASQHFAUTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pinoresinol Diacetate and Its Precursors

Chemical Synthesis Approaches to Pinoresinol (B1678388)

The chemical synthesis of pinoresinol often involves the dimerization of coniferyl alcohol through radical coupling reactions. However, conventional methods typically result in low yields and a mixture of products, making isolation and purification challenging. frontiersin.org To address these limitations, researchers have explored several innovative strategies.

Oxidative Coupling Methods and Yield Optimization

Oxidative coupling reactions are a primary method for synthesizing pinoresinol from coniferyl alcohol. Various oxidants, such as ferric chloride (FeCl₃), silver oxide, manganese acetate (B1210297), and copper acetate, can catalyze this reaction. frontiersin.org The use of FeCl₃ is a common approach; however, the yield of pinoresinol from the direct coupling of coniferyl alcohol is often suboptimal, typically not exceeding 13%. frontiersin.org This is due to the formation of various other coupling products, which complicates the purification process. frontiersin.org

To optimize the yield, researchers have investigated different catalysts and reaction conditions. For instance, a study comparing peroxidase and FeCl₃ as catalysts for the coupling of a modified monolignol found that the peroxidase-catalyzed reaction provided a higher yield. frontiersin.org

Advanced Strategies Utilizing Substituted Monolignols

A significant advancement in pinoresinol synthesis involves the use of substituted monolignols to control the regioselectivity of the coupling reaction. One effective strategy is the use of 5-bromoconiferyl alcohol, which is synthesized from 5-bromovanillin. frontiersin.orgresearchgate.net By blocking the C-5 position on the aromatic ring with a bromine atom, the radical coupling reaction predominantly yields the desired β-β' linked dimer, 5,5′-bromopinoresinol. frontiersin.orgresearchgate.net

Table 1: Comparison of Yields in Pinoresinol Synthesis

Starting Material Catalyst/Method Product Yield (NMR) Isolated Crystalline Yield Reference
Coniferyl Alcohol Conventional Radical Coupling Pinoresinol ~10-12% - frontiersin.org
5-Bromoconiferyl Alcohol Peroxidase 5,5′-Bromopinoresinol 44.1% 24.6% frontiersin.orgresearchgate.net
5-Bromoconiferyl Alcohol FeCl₃ 5,5′-Bromopinoresinol 30.1% - frontiersin.org

Bioinspired Total Synthesis via Photodimerization and Oxidative Ring-Opening

Bioinspired synthetic strategies aim to mimic the natural biosynthetic pathways of lignans (B1203133). While specific details on photodimerization and oxidative ring-opening for pinoresinol itself were not found in the provided search results, these methods are relevant in the broader context of lignan (B3055560) synthesis. researchgate.net Natural lignan formation often involves the oxidative coupling of two phenylpropanoid units. researchgate.net

Tandem Catalytic Reactions for Lignan Scaffold Construction

Tandem catalytic reactions offer an efficient approach to constructing complex molecular scaffolds like that of lignans. This methodology involves multiple catalytic transformations in a single pot, which can improve efficiency and reduce waste. While the search results mention tandem catalytic approaches for lignin (B12514952) depolymerization, which involves the breakdown of related structures, specific examples of tandem reactions for the construction of the pinoresinol scaffold were not detailed. researchgate.net

Biocatalytic and Biotechnological Production of Pinoresinol

Biocatalytic methods provide an environmentally friendly alternative to chemical synthesis. These approaches utilize enzymes to catalyze the formation of pinoresinol from its monolignol precursor, often with high selectivity.

Enzymatic Production from Monolignols using Peroxidases and Laccases

The most common biocatalytic approach for pinoresinol synthesis involves the use of oxidative enzymes like peroxidases and laccases to catalyze the dimerization of coniferyl alcohol. frontiersin.orgresearchgate.net These enzymes facilitate the one-electron oxidation of monolignols, creating radicals that then couple to form the lignin polymer or, in this case, the lignan pinoresinol. frontiersin.orgnih.gov

Peroxidases: These enzymes, in the presence of hydrogen peroxide (H₂O₂), can effectively catalyze the radical coupling of coniferyl alcohol. frontiersin.org As noted earlier, peroxidase has been shown to be more efficient than FeCl₃ in catalyzing the coupling of 5-bromoconiferyl alcohol. frontiersin.org In nature, peroxidases are involved in lignin biosynthesis in the cell wall. frontiersin.org

Laccases: Laccases are multi-copper containing oxidases that can also catalyze the oxidation of phenols and related compounds. nih.gov They have been successfully applied to the synthesis of pinoresinol from coniferyl alcohol. researchgate.net Fungal laccases, in particular, are of interest for various biotechnological applications. frontiersin.org

In some biological systems, dirigent proteins work in conjunction with laccases or peroxidases to guide the stereoselective coupling of coniferyl alcohol radicals to form specific stereoisomers of pinoresinol, such as (+)-pinoresinol or (-)-pinoresinol (B158572). wikipedia.orgnih.gov

Table 2: Enzymes Used in Biocatalytic Production of Pinoresinol

Enzyme Class Cofactor/Cosubstrate Function Reference
Peroxidase Hydrogen Peroxide (H₂O₂) Catalyzes one-electron oxidation of monolignols frontiersin.orgfrontiersin.org
Laccase Oxygen Catalyzes one-electron oxidation of monolignols researchgate.netnih.gov

One-Pot Cascade Reactions for Enantiopure Pinoresinol

The production of enantiomerically pure pinoresinol has been successfully achieved using multi-step biocatalytic cascades conducted in a single reaction vessel, or "one-pot" system. researchgate.netnih.gov This approach avoids the costly and time-consuming isolation of intermediates. One such method employs a three-step enzymatic cascade starting from the inexpensive compound eugenol. nih.gov

The process involves two consecutive oxidation steps followed by a kinetic resolution step to separate the enantiomers. nih.gov An optimized process utilizes whole-cell biocatalysts based on Escherichia coli operating in a sequential "two-cell" mode within the one-pot setup. nih.gov By selecting specific enzymes for the final reduction step, the synthesis can be directed to produce either the (+)- or (-)-enantiomer of pinoresinol with high enantiomeric purity. nih.gov

For instance, using an enantiospecific pinoresinol reductase from Arabidopsis thaliana yielded (+)-pinoresinol, while a reductase from Forsythia intermedia produced (-)-pinoresinol. nih.gov This demonstrates the versatility of the cascade system.

Target EnantiomerFinal Reductase Enzyme SourceAchieved Yield (µM)Enantiomeric Excess (ee)
(+)-PinoresinolArabidopsis thaliana87698%
(-)-PinoresinolForsythia intermedia61097%

Recombinant Host Systems for Enhanced Production (e.g., Escherichia coli)

Escherichia coli has been engineered as a recombinant host to serve as a microbial factory for producing pinoresinol. nih.govresearchgate.net A significant advancement in this area is the development of plasmid-free E. coli strains. researchgate.netnih.gov This approach enhances genetic stability and is more suitable for large-scale industrial applications compared to plasmid-based systems, which can be unstable and require constant selective pressure. nih.gov

Researchers have successfully constructed recombinant E. coli for the multi-step synthesis of pinoresinol from ferulic acid. researchgate.netnih.gov This involves integrating the necessary biosynthetic genes directly into the bacterial chromosome. nih.govresearchgate.net A CRISPR/Cas9-assisted toolbox has been developed to facilitate the efficient transfer of genes from standard vectors (like the pET series) into the E. coli chromosome, enabling the creation of stable, high-performing production strains. nih.govnih.gov

Construction and Optimization of Lignan Biosynthetic Networks in Microorganisms

The creation of a functional lignan biosynthetic pathway in a microorganism like E. coli requires the assembly of a network of both heterologous (foreign) and endogenous (native) enzymes. nih.gov To produce pinoresinol from ferulic acid, genes for the synthesis of the monolignol coniferyl alcohol were sourced from plants such as Petroselinum crispum (parsley) and Zea mays (maize) and integrated into the E. coli genome. nih.govnih.gov

The subsequent and final step in the biosynthesis of pinoresinol is the oxidative coupling of two coniferyl alcohol molecules. nih.gov A laccase enzyme from Corynebacterium glutamicum was selected for this crucial radical coupling reaction. nih.govnih.gov Optimization of the production process involved testing different culture media and fine-tuning factors such as the gene copy number of the laccase and the availability of copper, a necessary cofactor for laccase activity. nih.govnih.gov These optimization efforts resulted in the synthesis of up to 100 mg/L of pinoresinol using growing E. coli cells. researchgate.netnih.gov

Chemical Synthesis of Pinoresinol Diacetate from Pinoresinol

This compound is a derivative of pinoresinol, synthesized through a direct chemical modification. This conversion is a straightforward acetylation of the phenolic hydroxyl groups of pinoresinol.

Acetylation Reaction Methodologies

The synthesis of this compound from pinoresinol is achieved through acetylation. This is a standard organic chemistry reaction that converts hydroxyl groups (-OH) into acetate esters (-OCOCH₃). The most common method for this transformation involves reacting pinoresinol with acetic anhydride (B1165640). This reaction is typically performed in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the acetic acid byproduct formed during the reaction. frontiersin.org The two phenolic hydroxyl groups on the pinoresinol molecule are acetylated to yield the diacetate derivative.

Synthesis as a Reference Standard or Precursor Compound

This compound is synthesized for specific applications in research and development. One primary use is as an analytical reference standard. For example, the diacetate of (+)-pinoresinol has been synthesized for the purpose of determining its precise three-dimensional molecular structure through X-ray crystallography. researchgate.net Such structural data provides an unambiguous reference for chemical identification and conformational analysis.

Additionally, the acetate groups can serve as protecting groups in a multi-step chemical synthesis. By converting the reactive phenolic hydroxyls into more stable acetate esters, other parts of the molecule can be modified without interference. The acetate groups can later be removed (deprotected) to restore the original hydroxyl groups, making this compound a useful intermediate or precursor compound for the synthesis of more complex molecules.

Analytical Chemistry and Characterization of Pinoresinol Diacetate

Isolation and Purification Techniques from Natural Sources

Pinoresinol (B1678388), the precursor to pinoresinol diacetate, is a lignan (B3055560) found in numerous vascular plants, including flax seeds, sesame seeds, whole-grain cereals, fruits, and vegetables. frontiersin.org However, its concentration in these natural sources is typically low, making efficient extraction and purification challenging. frontiersin.orgfrontiersin.org The isolation processes often involve multiple time-consuming and costly separation steps, resulting in very low yields. frontiersin.org For instance, as little as 2.6 mg of pinoresinol has been isolated from 8 kg of dried cinnamon. frontiersin.org

A common laboratory-scale isolation procedure begins with the extraction of the raw plant material. The air-dried and powdered material, such as the bark of Eucommia Ulmoides, is typically extracted with a solvent like methanol (B129727). mdpi.comnih.gov Techniques such as ultrasonic extraction may be employed to enhance the efficiency of this process. mdpi.com Following extraction, the crude extract is concentrated under reduced pressure. mdpi.comnih.gov

Purification is then achieved through chromatographic methods. A widely used technique is column chromatography using macroporous adsorbent resins like AB-8. mdpi.com In this method, a gradient elution is performed with solvents of increasing polarity, such as an ethanol-water gradient (e.g., 0%, 20%, 70%, 100% ethanol). mdpi.com The fractions containing the target compound are collected, concentrated by rotary evaporation, and dried. mdpi.com For further purification, flash chromatography on a silica (B1680970) gel column is also utilized, with solvent systems like n-hexanes/EtOAc being effective for separating pinoresinol from other compounds in the mixture. frontiersin.orgfrontiersin.org

Chromatographic Methodologies

Chromatography is the cornerstone for both the analysis and preparative separation of pinoresinol and its derivatives. High-performance liquid chromatography (HPLC) and its hyphenated techniques are particularly powerful for this purpose.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and reliable technique for the quantification and purity assessment of pinoresinol and its related compounds. mdpi.com These methods typically use C18 columns for separation. nih.govembrapa.br

The mobile phase often consists of a mixture of an organic solvent (like methanol or acetonitrile) and water, sometimes with the pH adjusted to improve peak shape and resolution. nih.govnih.gov Detection is commonly performed using a UV or diode-array detector (DAD), with specific wavelengths chosen based on the compound's UV absorbance profile. nih.govembrapa.br For instance, a detection wavelength of 232 nm has been used for a pinoresinol derivative. nih.gov The method's validity is established by demonstrating good linearity, precision, and recovery. nih.govembrapa.brnih.gov

Table 1: Examples of HPLC Conditions for Pinoresinol-related Compounds

Parameter Condition 1 Condition 2
Column YWG-C18 (250 mm x 4.6 mm, 10 µm) nih.gov Waters Acquity C18 BEH (100 mm x 1.0 mm, 1.7 µm) nih.gov
Mobile Phase 28% (v/v) Methanol in water nih.gov Acetonitrile (B52724):Water (pH 4.0 with phosphoric acid) (9:91, v/v) nih.gov
Flow Rate Not specified 0.1 mL/min nih.gov
Detector UV at 232 nm nih.gov UV at 227 nm nih.gov
Linear Range 0.068–0.68 µg nih.gov 1.40–506.00 mg/L nih.gov

| Recovery | 99.22% nih.gov | 100.10%–102.37% nih.gov |

This table is generated based on data from the text. Please refer to the original sources for complete details.

For analyzing pinoresinol in complex matrices like foods or biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. nih.govekb.eg This technique couples the separation power of LC with the precise detection and structural information provided by mass spectrometry.

A typical LC-MS/MS method involves an extraction step, which may include alkaline and enzymatic hydrolysis to release lignans (B1203133) from their glycosidic forms. nih.gov The subsequent analysis is performed on an LC system coupled to a mass spectrometer, often a triple quadrupole instrument, using electrospray ionization (ESI). nih.govekb.eg The method allows for the quantification of pinoresinol even at very low concentrations, with detection limits reported in the range of 4-10 µg per 100 g for solid foods. nih.gov The use of internal standards, such as deuterated analogues, ensures high accuracy and precision. nih.gov

Table 2: Example of LC-MS/MS Parameters

Parameter Setting
LC System Exion LC AC ekb.eg
MS System SCIEX Triple Quad 5500+ ekb.eg
Ionization Mode Negative Electrospray Ionization (ESI) ekb.eg
Column Ascentis® Express 90 Å C18 (2.1×150 mm, 2.7 µm) ekb.eg
Mobile Phase Gradient of 5 mM ammonium (B1175870) formate (B1220265) (pH 8) and acetonitrile ekb.eg
Source Temperature 500°C ekb.eg

| IonSpray Voltage | -4500 V ekb.eg |

This table is generated based on data from the text. Please refer to the original sources for complete details.

Centrifugal Partition Chromatography (CPC) is a preparative liquid-liquid chromatography technique that operates without a solid stationary support. researchgate.netgilson.com Instead, it uses a liquid stationary phase held in place by a strong centrifugal field. gilson.comlabcompare.com The mobile liquid phase then flows through the stationary phase, and separation occurs based on the differential partitioning of solutes between the two immiscible liquid phases. gilson.comua.pt

CPC offers several advantages over traditional preparative chromatography, including high sample recovery (often >95%), no irreversible adsorption of the sample, lower solvent consumption, and the ability to handle large quantities of crude mixtures. researchgate.netgilson.com This makes it a highly efficient and "green" alternative for the preparative-scale isolation and purification of natural products like lignans. researchgate.netlabcompare.com The technique has been successfully applied to separate various natural compounds, demonstrating its utility for obtaining high-purity pinoresinol from crude plant extracts for further research or derivatization into this compound. ua.ptnih.gov

Spectroscopic Characterization Techniques

Once isolated, spectroscopic methods are indispensable for confirming the identity and elucidating the precise chemical structure of a compound. iupac.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like pinoresinol and its derivatives. core.ac.ukjaypeedigital.com Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the chemical environment, number, and connectivity of all proton (¹H) and carbon (¹³C) atoms in the molecule can be determined. jaypeedigital.com

The ¹H-NMR spectrum provides information on the types of protons present. For pinoresinol, characteristic signals include those for methoxy (B1213986) protons, aromatic protons in an ABX coupling system, and various protons in the fused furan (B31954) ring system. mdpi.com The ¹³C-NMR spectrum reveals the different types of carbon atoms, such as those in the aromatic rings, methoxy groups, and the aliphatic core. mdpi.com

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Pinoresinol

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2, 2' 6.96 (d) mdpi.com 109.6 mdpi.com
5, 5' 6.78 (d) mdpi.com 114.7 mdpi.com
6, 6' 6.82 (dd) mdpi.com 118.7 mdpi.com
7, 7' (α) 4.71 (d) mdpi.com 85.88 protocols.io
8, 8' (β) 3.10 (m) protocols.io 54.14 protocols.io
9, 9' (γ) 3.83-4.23 (m) mdpi.com 71.66 protocols.io
3, 3'-OCH₃ 3.86 (s) mdpi.com 55.94 protocols.io
1, 1' - 132.4 mdpi.com
3, 3' - 145.9 mdpi.com

Note: Data is for the parent compound pinoresinol, recorded in different deuterated solvents. Chemical shifts can vary slightly based on solvent and experimental conditions. This table is generated based on data from the text. Please refer to the original sources for complete details.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of this compound. The molecular formula for this compound is C24H26O8, corresponding to a molecular weight of approximately 442.46 g/mol medchemexpress.compharmaffiliates.comlingyanlab.com.

In a typical mass spectrometry analysis, the molecule is ionized and then fragmented. The pattern of these fragments provides a veritable fingerprint of the molecule's structure. While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles for furofuran lignans, like pinoresinol, can be applied. The fragmentation pattern is characteristic of this class of compounds, often involving cleavages around the central furofuran ring system and the loss of side chains nih.gov. Techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly powerful for generating and analyzing these fragmentation patterns nih.govsemanticscholar.org. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), allows for the confirmation of the molecular ion and provides clues to the structural arrangement through the observed fragment ions.

Table 1: Molecular Properties of this compound

Property Value Source(s)
Molecular Formula C24H26O8 medchemexpress.compharmaffiliates.comchemfaces.com
Molecular Weight 442.46 g/mol medchemexpress.compharmaffiliates.comlingyanlab.com
Purity (typical) >=98% chemfaces.com

Stereochemical Analysis and Enantiomeric Purity Determination

Pinoresinol is a chiral molecule, meaning it can exist in non-superimposable mirror-image forms called enantiomers. The stereochemistry of this compound is critical as different enantiomers can exhibit different biological activities. Therefore, analytical methods that can distinguish between these stereoisomers are essential for determining enantiomeric purity.

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating and identifying enantiomers. This method utilizes a chiral stationary phase (CSP) within the chromatography column. The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.

The separated enantiomers then enter the mass spectrometer for detection and quantification. LC-MS/MS methods have been developed for the analysis of related lignans, demonstrating high sensitivity and selectivity researchgate.netnih.gov. For instance, LC-MS/MS has been successfully applied to the pharmacokinetic studies of pinoresinol diglucoside, a related compound, showcasing the technique's utility in complex biological matrices pjps.pknih.gov. While a specific chiral LC-MS method for this compound is not detailed in the search results, the principles and successes with similar lignans strongly suggest its applicability. The development of such a method would involve selecting an appropriate chiral column and optimizing the mobile phase to achieve baseline separation of the enantiomers, which can then be individually quantified by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of lignans. However, due to their relatively low volatility, lignans like pinoresinol often require a derivatization step before GC analysis researchgate.net. This process involves chemically modifying the molecule to increase its volatility.

A common derivatization strategy is silylation, where active hydrogen atoms in hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups nih.govyoutube.com. For compounds containing keto groups, a preliminary step of methoximation is often employed to prevent the formation of multiple derivatives from tautomers nih.govyoutube.com. Once derivatized, the this compound can be readily analyzed by GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer provides identification based on their mass spectra nih.govagriculturejournals.cz. Chiral GC columns, which contain a chiral stationary phase, can be used to separate the derivatized enantiomers of this compound, allowing for the determination of enantiomeric purity gcms.cz.

X-ray Crystallography for Diastereomeric and Enantiomeric Confirmation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The crystal structure of a monoclinic form of (+)-pinoresinol diacetate has been successfully determined researchgate.net. This analysis confirmed the absolute configuration of the molecule as 4,4′-[(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxyphenol] diacetate researchgate.net. The study revealed detailed conformational information, such as one of the five-membered rings in the central dioxabicyclooctane system adopting an envelope conformation researchgate.net. By providing an unambiguous determination of the spatial arrangement of atoms, X-ray crystallography serves as the gold standard for confirming both the diastereomeric and enantiomeric form of this compound.

Table 2: Summary of Analytical Techniques for this compound

Technique Application Key Information Provided
Mass Spectrometry (MS) Molecular Weight and Structure Elucidation Molecular ion peak, fragmentation pattern
Chiral LC-MS Enantiomeric Separation and Quantification Retention times of enantiomers, mass-to-charge ratio
GC-MS with Derivatization Separation and Identification Retention index, mass spectrum of derivatives

Molecular Mechanisms of Action in Preclinical Studies

Enzyme Inhibition Profiles

Pinoresinol (B1678388) diacetate's potential as an enzyme inhibitor has been a subject of scientific inquiry, particularly concerning enzymes involved in carbohydrate metabolism.

α-Glucosidase Inhibitory Activity of Pinoresinol Diacetate

While direct studies on this compound are limited, research on closely related pinoresinol derivatives provides significant insights. The esterification of the furofuran ring in pinoresinol analogues has been shown to be a critical factor for inhibitory activity against α-glucosidase. For instance, 1-acetoxypinoresinol (B1221245), a monoacetate derivative, demonstrates notable inhibition of α-glucosidase with a reported IC50 value of 313 μM. researchgate.net This suggests that the acetate (B1210297) groups in this compound could play a role in its enzymatic interactions.

Comparative Inhibition by Pinoresinol and its Glycosides

To understand the structure-activity relationship, it is useful to compare the inhibitory effects of the parent compound, pinoresinol, and its glycoside forms. (+)-Pinoresinol has been identified as an inhibitor of rat intestinal maltase, a type of α-glucosidase, with an IC50 value of 34.3 μM. nih.gov Kinetic studies have revealed that (+)-pinoresinol inhibits maltose (B56501) hydrolysis through a combination of competitive and noncompetitive mechanisms. nih.gov

Furthermore, various glycosides of pinoresinol have demonstrated significant α-glucosidase inhibitory activity. Pinoresinol-4-O-β-D-glucopyranoside exhibits an IC50 value of 48.13 μg/ml. nih.gov Pinoresinol diglucoside has also been identified as a potent α-glucosidase inhibitor. researchgate.net These findings underscore the potential of the pinoresinol scaffold and its derivatives in modulating α-glucosidase activity.

Below is an interactive data table summarizing the α-glucosidase inhibitory activities of pinoresinol and its related compounds.

CompoundEnzyme SourceIC50 Value
1-Acetoxypinoresinolα-Glucosidase313 μM
(+)-PinoresinolRat intestinal maltase34.3 μM
Pinoresinol-4-O-β-D-glucopyranosideα-Glucosidase48.13 μg/ml
Pinoresinol diglucosideα-GlucosidasePotent inhibitor

Cellular Signaling Pathway Modulation

In addition to enzyme inhibition, the influence of pinoresinol and its derivatives on cellular signaling pathways is an active area of research. These pathways are crucial in regulating various cellular processes.

Regulation of the Insulin-like Signaling Pathway (e.g., C. elegans)

Studies on pinoresinol and its derivatives are exploring their effects on the insulin (B600854) signaling pathway, a conserved pathway that regulates metabolism, growth, and longevity. While specific data on this compound is not yet available, the broader class of polyphenols is known to interact with this pathway. For example, certain botanical compounds can activate the insulin receptor and key downstream targets. mdpi.comnih.govresearchgate.net Further research is needed to determine if this compound shares these properties.

Upregulation of Cell Cycle Inhibitors (e.g., p21(WAF1/Cip1))

Pinoresinol has been shown to influence cell cycle progression by upregulating the cyclin-dependent kinase inhibitor p21(WAF1/Cip1). In human leukemia HL60 cells, pinoresinol treatment led to an increase in both the mRNA and protein levels of p21(WAF1/Cip1). nih.gov This upregulation is a potential mechanism by which pinoresinol can reduce cell proliferation. nih.gov The role of the diacetate functional groups in this process for this compound is a subject for future investigation.

Inhibition of Transcription Factors (e.g., NF-κB, AP-1)

The anti-inflammatory properties of pinoresinol have been linked to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. In human intestinal Caco-2 cells, pinoresinol demonstrated the strongest anti-inflammatory effects among several tested plant lignans (B1203133), acting on the NF-κB signaling pathway. nih.gov It has been shown to inhibit the activation and nuclear translocation of the p65 subunit of NF-κB. researchgate.net The impact of this compound on NF-κB and other transcription factors like activator protein-1 (AP-1) is an area that warrants further study to fully understand its potential modulatory effects on inflammatory and other cellular responses.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline. The existing body of research focuses extensively on related compounds, primarily Pinoresinol and its glycoside form, Pinoresinol diglucoside , rather than the diacetate derivative.

An acetate functional group is chemically distinct from the hydroxyl groups of pinoresinol or the glucoside moieties of pinoresinol diglucoside. These differences fundamentally alter the molecule's chemical properties, including its solubility, polarity, and ability to interact with biological targets. Consequently, the biological activities and molecular mechanisms of pinoresinol or pinoresinol diglucoside cannot be scientifically and accurately attributed to this compound without direct experimental evidence.

The provided outline requests detailed information on specific molecular pathways, including:

Modulation of MAPK, PKC, and PKA Pathways

Influence on Apoptotic Cascades (TRAIL, Bcl-2/Bax)

Effects on Neuroinflammation-Related Pathways (TLR4/NF-κB, Nrf2/HO-1)

Interactions with Endothelial Cell Dysfunction Pathways

Radical Scavenging Capacity and Protection Against Oxidative Stress

While there is research detailing these mechanisms for pinoresinol and pinoresinol diglucoside, no studies were identified that specifically investigate these effects for this compound. To maintain scientific accuracy and adhere to the strict instruction to focus solely on this compound, the article cannot be written. Generating content based on related but different molecules would be misleading and scientifically unsound.

Based on a comprehensive review of the available scientific literature, there is no specific research data corresponding to the molecular mechanisms of This compound for the topics outlined in your request.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the strict and detailed outline you have provided. Any attempt to do so would require substituting information from other related compounds, which would be scientifically inaccurate and violate the explicit instructions of your request.

We recommend verifying the specific compound of interest, as research may be available under a different derivative of pinoresinol that aligns with your outlined topics.

Preclinical Pharmacokinetics and in Vivo Metabolism of Pinoresinol

Comparative Absorption and Permeability Studies (e.g., PAMPA)

The permeability of pinoresinol (B1678388) has been assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA), a common in vitro model for predicting passive intestinal absorption. In a comparative study, pinoresinol (PINL) demonstrated significantly higher permeability than its glycosylated form, pinoresinol diglucoside (PDG). nih.gov

The effective permeability (Peff) of pinoresinol was determined to be 176.84 × 10–7 cm/s, indicating high permeability. In contrast, pinoresinol diglucoside showed a Peff of only 0.02 × 10–7 cm/s. nih.gov This substantial difference suggests that the glucose moieties in PDG hinder its ability to passively diffuse across the artificial membrane, a barrier designed to mimic the intestinal epithelium. nih.gov

CompoundEffective Permeability (Peff) (× 10–7 cm/s)Permeability Classification
Pinoresinol (PINL)176.84High
Pinoresinol Diglucoside (PDG)0.02Low

Distribution and Elimination Profiles in Animal Models (e.g., rodents)

Pharmacokinetic studies in Sprague-Dawley rats have provided insights into the in vivo behavior of pinoresinol. Following oral administration, pinoresinol demonstrated significantly higher bioavailability (38.38%) compared to its diglucoside form (1.51%). frontiersin.org This finding aligns with the higher permeability observed in PAMPA studies and suggests that deglycosylation may be a crucial step for the absorption of lignan (B3055560) glycosides. researchgate.net

Pharmacokinetic analyses in mice also indicated a faster absorption rate for pinoresinol compared to its glucoside. researchgate.net In rat models, pharmacokinetic studies suggest that pinoresinol is eliminated less rapidly from plasma than pinoresinol diglucoside. nih.govfrontiersin.org Furthermore, the cumulative urinary excretion of pinoresinol was found to be much lower than that of its diglucoside, which may be attributed to differences in their permeability and plasma protein binding characteristics. nih.govfrontiersin.org

Metabolic Transformations and Metabolite Identification in Biological Systems

The primary metabolic fate of pinoresinol in mammals involves transformation by the intestinal microflora into enterolignans, namely enterodiol (B191174) and its oxidized form, enterolactone (B190478). researchgate.netwikipedia.org This biotransformation is a key step, as these metabolites are thought to be responsible for many of the biological activities associated with lignan consumption. researchgate.net

The metabolic pathway is proposed to proceed through sequential conversions. Pinoresinol is first converted to lariciresinol (B1674508), which is then further metabolized to secoisolariciresinol (B192356). researchgate.net Secoisolariciresinol serves as a direct precursor to enterodiol and subsequently enterolactone. researchgate.netnih.govntu.edu.tw Studies using human fecal microflora have confirmed the effective conversion of pinoresinol to these mammalian lignans (B1203133). researchgate.netacs.org Bacterial strains, such as Enterococcus faecalis, have been identified as being responsible for the initial transformation of pinoresinol to lariciresinol. nih.gov

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues. It is the unbound fraction of a drug that is pharmacologically active. wikipedia.org Pinoresinol exhibits moderate to high plasma protein binding.

In vitro studies have determined the binding rates in both human and rat plasma. The average binding rate of pinoresinol in human plasma was 89.03%, while in rat plasma, it was 57.74%. nih.gov This indicates a notable difference in binding between the two species. In comparison, pinoresinol diglucoside showed lower binding rates of 45.21% in human plasma and 37.69% in rat plasma. nih.gov

SpeciesPinoresinol (PINL) Binding Rate (%)Pinoresinol Diglucoside (PDG) Binding Rate (%)
Human89.0345.21
Rat57.7437.69

Hepatic Microsomal Stability and Metabolic Rate

Hepatic microsomal stability assays are used to assess the metabolic rate of a compound by liver enzymes, primarily Cytochrome P450s. springernature.comcreative-bioarray.com These in vitro tests help predict a compound's hepatic clearance and half-life in the body. nih.gov

Pinoresinol has demonstrated a low metabolic rate in both human liver microsomes (HLM) and rat liver microsomes (RLM). nih.gov In HLM, the metabolic half-life (t1/2) of pinoresinol was 1509.5 minutes, with an intrinsic clearance (Clint) of 0.9 μL/min/mg. nih.gov In RLM, the metabolism was faster, with a t1/2 of 149.7 minutes and a Clint of 9.3 μL/min/mg. nih.gov These results indicate that pinoresinol is relatively stable against phase I metabolism in the liver, particularly in humans. nih.govfrontiersin.org

Microsome SourceParameterPinoresinol (PINL)Pinoresinol Diglucoside (PDG)
Human Liver Microsomes (HLM)t1/2 (min)1509.51004.8
Clint (μL/min/mg)0.91.4
Rat Liver Microsomes (RLM)t1/2 (min)149.71035.2
Clint (μL/min/mg)9.31.3

Natural Occurrence and Distribution of Pinoresinol and Its Derivatives

Identification in Various Plant Families and Species

Pinoresinol (B1678388) and its related forms have been identified in a diverse array of plant families and species. While its presence is widespread, certain plants are particularly recognized for containing significant amounts of these lignans (B1203133). frontiersin.org

The Styracaceae family, particularly the genus Styrax, is a known source of pinoresinol. Species such as Styrax japonica and Styrax perkinsiae have been found to contain pinoresinol glucosides in their stem bark. researchgate.netnih.gov The resin from Styrax trees, known as benzoin, also contains these lignans. wikipedia.org

In the Oleaceae family, pinoresinol is famously present in olives (Olea europaea) and, consequently, in virgin and extra virgin olive oil. wikipedia.orgresearchgate.net Alongside pinoresinol, a notable derivative, 1-acetoxypinoresinol (B1221245), has been exclusively identified in olives, distinguishing it from other pinoresinol-containing plants. nih.gov The concentration of these lignans can vary among different olive cultivars, such as Arbequina, Empeltre, Picual, and Picudo. researchgate.net

The Forsythia genus, part of the Oleaceae family, is another significant source. Species like Forsythia suspensa, Forsythia koreana, and the hybrid Forsythia × intermedia are known to produce pinoresinol. wikipedia.orgresearchgate.net Research has shown that Forsythia intermedia is involved in the stereoselective biosynthesis of (+)-pinoresinol. wikipedia.orgnih.gov

The Brassicaceae family, which includes common vegetables like cabbage (Brassica oleracea), also contains pinoresinol. wikipedia.orgnih.gov The compound has been detected in the foliage of cabbage, where it may exist in glycosidic forms. nih.govresearchgate.net

Other significant plant sources include:

Sesame seeds (Sesamum indicum) : These seeds are a rich dietary source of pinoresinol. wikipedia.orghealthline.comnih.gov

Flax (Linum usitatissimum) : While primarily known for its high content of secoisolariciresinol (B192356) diglucoside, flax plants also produce pinoresinol, with different enantiomers accumulating in different parts of the plant, such as leaves and seeds. researchgate.net

Cereal Grains : Pinoresinol is found in various whole grains, including rye, wheat, and barley. oregonstate.edufrontiersin.org

The following table summarizes the identification of pinoresinol and its derivatives in selected plant families and species.

FamilyGenus/SpeciesCommon NameDerivative(s) Identified
StyracaceaeStyrax japonica, Styrax perkinsiaeJapanese SnowbellPinoresinol 4-O-β-D-glucopyranoside
OleaceaeOlea europaeaOlivePinoresinol, 1-Acetoxypinoresinol
OleaceaeForsythia suspensa, F. koreana, F. × intermediaForsythia(+)-Pinoresinol, (-)-Pinoresinol (B158572)
BrassicaceaeBrassica oleraceaCabbagePinoresinol (from glycosides)
PedaliaceaeSesamum indicumSesame(+)-Pinoresinol
LinaceaeLinum usitatissimumFlax(+)-Pinoresinol, (-)-Pinoresinol

Abundance and Concentration in Different Plant Tissues (e.g., seeds, foliage, bark)

The concentration of pinoresinol and its derivatives varies significantly among different tissues within the same plant, reflecting their diverse physiological roles, which may include defense mechanisms. nih.govresearchgate.net

Seeds are often a primary site of lignan (B3055560) accumulation. Sesame seeds are a particularly rich source of pinoresinol. wikipedia.orghealthline.com In flax, the seeds are the main storage site for lignans, although the profile is dominated by secoisolariciresinol diglucoside, the enantiomeric composition of pinoresinol derivatives can differ between the seed and other plant organs. researchgate.net

Bark is another tissue where these compounds are concentrated. The bark of woody vascular plants serves a protective role and contains a variety of phenolic compounds, including lignans. nih.gov Studies on Styrax japonica and Styrax perkinsiae have successfully isolated pinoresinol glucosides from the stem bark. researchgate.netnih.gov

Foliage (leaves) can also contain pinoresinol. High concentrations have been noted in the young foliage of Forsythia species. nih.gov In the cabbage plant (Brassica oleracea), pinoresinol has been isolated from the leaves after hydrolysis of its glycosidic forms. nih.govresearchgate.net In flax, leaves tend to accumulate derivatives from (+)-pinoresinol, whereas seeds produce derivatives from (-)-pinoresinol. researchgate.net

The fruit and its products, such as olive oil, are also significant sources. Pinoresinol and 1-acetoxypinoresinol are found in the oil extracted from the olive fruit. researchgate.net The concentration of pinoresinol in virgin olive oil has been reported to range from 0.06 to 5.68 mg/100g. phenol-explorer.eu

Research on Forsythia × intermedia cell suspension cultures demonstrated pinoresinol accumulation, with yields reaching 0.6–0.8 mg per gram of dry weight under specific culture conditions. researchgate.net

Plant SpeciesTissueCompound(s)Reported Concentration
Forsythia × intermediaCell Culture(+)-Pinoresinol0.6–0.8 mg/g dry weight
Olea europaea (Olive)Fruit Oil (Virgin)Pinoresinol0.06–5.68 mg/100g
Styrax spp.Stem BarkPinoresinol glucosidesPresent
Brassica oleracea (Cabbage)LeavesPinoresinol (from glycosides)Present
Sesamum indicum (Sesame)SeedsPinoresinol50.3 mg/100g (in meal)

Dietary Sources of Pinoresinol and Related Lignans

Pinoresinol is present in a wide variety of plant-based foods and contributes to the total dietary intake of lignans. oregonstate.edu The primary dietary sources include oilseeds, whole grains, certain vegetables, fruits, and beverages. oregonstate.edunih.gov

Olive oil , especially virgin and extra virgin varieties, is a unique dietary source, containing both pinoresinol and its derivative, 1-acetoxypinoresinol. nih.govresearchgate.net

Whole grains such as rye, wheat, oats, and barley are important contributors to lignan intake in many diets. oregonstate.edufrontiersin.org

Vegetables , particularly from the Brassica family (e.g., cabbage), contain pinoresinol. wikipedia.orgcambridge.org

Fruits and beverages like tea, coffee, and red wine also contribute to the dietary intake of pinoresinol, although generally in lower concentrations than seeds and grains. oregonstate.edunih.govcambridge.org

In many common foods, pinoresinol, along with lariciresinol (B1674508), often constitutes a larger portion of the total lignan content than the more traditionally studied lignans, secoisolariciresinol and matairesinol (B191791). cambridge.org A Dutch study found that lariciresinol and pinoresinol together contributed about 75% of the total lignan intake, with major food sources being beverages (37%), vegetables (24%), nuts and seeds (14%), bread (9%), and fruits (7%). nih.gov

Brassica vegetables can contain unexpectedly high levels of lignans, predominantly pinoresinol and lariciresinol, with concentrations ranging from 185 to 2321 µ g/100 g. cambridge.org The lignan content in many vegetables and fruits is often comparable to that of grain products when pinoresinol and lariciresinol are included in the analysis. cambridge.org For grain products, total lignan concentrations, including pinoresinol, can range from 7 to 764 µ g/100 g. cambridge.org

The following table provides examples of pinoresinol content in various dietary sources.

Food CategoryFood ItemMean Pinoresinol Content
Oils Virgin Olive Oil2.37 mg/100 g
Extra Virgin Olive Oil0.42 mg/100 g
Cereals Buckwheat, whole grain flour0.09 mg/100 g
Barley, whole grain flour0.07 mg/100 g
Bread, common wheat, whole grain flour0.02 mg/100 g
Beverages Red Wine0.0086 mg/100 ml

Data sourced from Phenol-Explorer Database. phenol-explorer.eu

Geographic and Environmental Factors Influencing Lignan Content

The lignan content in plants is not static; it is influenced by a multitude of factors including genetics, geography, and environmental conditions. oregonstate.eduresearchgate.net

Genotype plays a crucial role. Different cultivars of the same plant species can exhibit significant variations in their lignan content. researchgate.net For instance, studies on olive oil have shown that the concentration of 1-acetoxypinoresinol is higher in oils from Arbequina and Empeltre cultivars compared to Picual or Picudo cultivars. researchgate.net Similarly, the lignan content in sesame seeds can vary based on the seed coat color, with black sesame seeds often having the highest total lignan content. nih.gov

Geographic location and climate are major environmental determinants. oregonstate.edu Factors such as altitude, temperature, humidity, and sun exposure can affect plant metabolism and the production of secondary metabolites like lignans. researchgate.netnih.gov A study on flaxseed grown in multiple locations found that the environment accounted for 44% of the total variation in the content of the lignan SDG, with altitude having a positive effect. researchgate.net Water availability is another critical factor; water-deficient conditions have been shown to induce a higher content of total phenolics in olive trees. cabidigitallibrary.orgnih.gov

Plant maturity and storage conditions also impact lignan levels. oregonstate.edu The stage of development at which a plant is harvested can influence the concentration of these compounds. The extent of lignification, a process related to lignan precursors, tends to increase as a plant ages. Furthermore, the duration and conditions of seed storage can affect lignan content.

Derivatives and Analogues of Pinoresinol

Naturally Occurring Pinoresinol (B1678388) Derivatives

Nature has produced a rich diversity of pinoresinol derivatives through enzymatic modifications such as glycosylation, epimerization, methylation, and hydroxylation. These modifications alter the parent molecule's solubility, stability, and interaction with biological targets.

Pinoresinol diglucoside (PDG) is a prominent glycoside of pinoresinol, where glucose units are attached to the phenolic hydroxyl groups. nih.gov It is a major lignan (B3055560) isolated from Eucommia ulmoides and is also found in Actinidia arguta leaves. researchgate.netnih.gov This glycosylation significantly increases the water solubility of the pinoresinol core.

PDG has been investigated for several pharmacological functions, including antihypertensive effects and potential in preventing osteoporosis. plos.org After ingestion, it can be metabolized by intestinal microflora into enterolignans, which may help reduce the risk of certain hormone-dependent cancers. plos.org Research has also highlighted its neuroprotective functions, suggesting it can attenuate neuroinflammation, apoptosis, and oxidative stress in models of Alzheimer's disease. nih.govnih.gov Furthermore, pinoresinol and its glycosides, including PDG, have been identified as potent inhibitors of the α-glucosidase enzyme, indicating potential for managing hyperglycemia. researchgate.net

PropertyDescriptionSource(s)
Full Name (+)-1-pinoresinol 4, 4′-di-O-β-D-glucopyranoside nih.govplos.org
Natural Sources Eucommia ulmoides (Tu-chung), Actinidia arguta researchgate.netplos.org
Biological Activities Antihypertensive, Neuroprotective, α-glucosidase inhibitor, Anti-inflammatory researchgate.netnih.govplos.org
Metabolism Converted by intestinal microflora to enterolignans plos.org

Epipinoresinol is a diastereomer of pinoresinol, differing in the stereochemical configuration at one of its chiral centers. biocrick.com This stereoisomerism has profound implications for its biological recognition and activity. For instance, the enzyme CYP81Q3, found in Sesamum alatum, specifically catalyzes the formation of a methylenedioxy bridge in (+)-epipinoresinol to produce (+)-pluviatilol, but it does not accept pinoresinol as a substrate. nih.govelsevierpure.com This enzymatic specificity highlights how subtle changes in stereochemistry can dictate metabolic pathways in plants. nih.govelsevierpure.com

The interconversion between pinoresinol and epipinoresinol, a process known as epimerization, can be induced under acidic conditions. biocrick.com An optimized acid treatment can lead to an equilibrium mixture containing equal amounts of both epimers, a process that facilitates their simultaneous isolation and identification from natural sources like the fruit of Carduus nutans. biocrick.com

Methylation and hydroxylation of the pinoresinol scaffold give rise to another layer of structural diversity. Examples of such naturally occurring analogues have been isolated from Wikstroemia nutans, including (+)-medioresinol 4-O-β-D-glucopyranoside and 4,4'-dimethoxy-3'-hydroxy-7,9':7',9-diepoxylignan-3-O-β-D-glucopyranoside. beilstein-archives.org

In laboratory settings, methylated analogues such as monomethylated pinoresinol (MMPR) and dimethylated pinoresinol (DMPR) have been used to probe biological functions. pnas.org For example, studies on plant development have shown that these methylated forms can have different effects compared to pinoresinol itself, with DMPR having a negative effect on the growth of certain plant mutants while enhancing lateral root development. pnas.org

Beyond pinoresinol diglucoside, other glycosylated forms exist, such as (+)-springaresinol-4''-O-β-D-monoglucopyranoside and liriodendrin, which have been found in plants like W. nutans. beilstein-archives.org

Acylated forms of pinoresinol are also found, with pinoresinol diacetate being a key example. This compound (C₂₄H₂₆O₈) is the diacetylated derivative of pinoresinol. nih.gov It can be prepared synthetically by treating pinoresinol with acetic acid and a catalytic amount of sulfuric acid. actachemscand.org Another related compound, 1-acetoxypinoresinol (B1221245), has demonstrated stronger inhibitory activity against α-amylase and α-glucosidase compared to the parent pinoresinol, suggesting that acylation can enhance certain biological activities. researchgate.net

Synthesized Analogues and their Biological Evaluation

The pinoresinol structure has served as a template for the synthesis of novel analogues with tailored biological activities. A notable area of research has been the development of inhibitors for P-glycoprotein (P-gp), a transporter protein that contributes to multidrug resistance (MDR) in cancer cells.

In one study, (+)-pinoresinol was used as a query structure in a three-dimensional similarity search to screen libraries of compounds for potential P-gp inhibitory activity. nih.govnih.gov This approach led to the identification of several synthetic analogues, particularly derivatives of diethylstilbestrol, that showed significant promise. These compounds were evaluated for their ability to increase the intracellular accumulation of the chemotherapy drug doxorubicin (B1662922) (DOX) in cancer cells that overexpress P-gp. nih.govnih.gov

CompoundDescriptionBiological Evaluation FindingSource(s)
Analogue 9 Diethylstilbestrol scaffold-based PXR ligandIncreased intracellular DOX accumulation from 6.25 μM. nih.govnih.gov
Analogue 26 Diethylstilbestrol derivativeCaused a significant increase in DOX accumulation from 1.56 μM. nih.govnih.gov
Analogue 27 Diethylstilbestrol derivativeRendered resistant cells sensitive to DOX from 0.78 μM. nih.govnih.gov

The results indicated that specific structural modifications, such as the addition of a 2-hydroxyethyl group, markedly increased the MDR-modulating efficiency. nih.gov Compounds 26 and 27 emerged as particularly promising leads for the development of agents capable of reversing the P-gp-mediated multidrug resistance phenotype in cancer cells. nih.govnih.gov

Structural Relationships within the Lignan Chemical Space

Lignans (B1203133) are a diverse class of plant secondary metabolites formed by the oxidative dimerization of two phenylpropanoid units, such as coniferyl alcohol. frontiersin.orgmdpi.com Pinoresinol is a quintessential example of a furofuran-type lignan, characterized by a central tetrahydrofuran (B95107) ring system formed via a β-β' linkage between the two monomer units. frontiersin.orgwikipedia.org

This structural motif is significant not only in the context of bioactive lignans but also as a key substructure within lignin (B12514952), the complex polymer that provides structural support to plant cell walls. frontiersin.orgfrontiersin.org Pinoresinol and its analogue syringaresinol (B1662434) are considered important nucleation sites in the process of lignification. frontiersin.org

The chemical space of lignans is vast, encompassing various subclasses based on their carbon skeletons, such as furofurans, dibenzylbutyrolactones, dibenzocyclooctadienes, and arylnaphthalenes. researchgate.net The stereochemistry of these molecules, as exemplified by the relationship between pinoresinol and epipinoresinol, is a critical determinant of their biological specificity and function. nih.gov The biosynthesis of specific stereoisomers, such as (+)- or (-)-pinoresinol (B158572), is often tightly controlled in plants by specialized enzymes known as dirigent proteins. wikipedia.org This precise control underscores the evolutionary importance of specific three-dimensional structures for defined biological roles.

Research Directions and Future Perspectives

Advancements in Sustainable and Scalable Synthesis Methodologies

The conventional synthesis of pinoresinol (B1678388) often suffers from low yields and the use of harsh chemicals, making it unsuitable for large-scale, environmentally friendly production. frontiersin.orgresearchgate.netosti.govosti.gov Current research is actively pursuing more sustainable and scalable alternatives. One promising approach involves enzymatic synthesis, utilizing enzymes like laccases and peroxidases to catalyze the dimerization of coniferyl alcohol to form pinoresinol. frontiersin.orgd-nb.info This biocatalytic method offers greater selectivity and operates under milder conditions compared to traditional chemical synthesis.

A significant advancement in this area is a recently developed facile and efficient synthetic approach that achieves a much higher yield of pinoresinol. frontiersin.orgresearchgate.netosti.govosti.gov This method utilizes 5-bromoconiferyl alcohol in a peroxidase-mediated radical coupling reaction, which simplifies the product mixture and allows for easier crystallization and purification of an intermediate that is then converted to pinoresinol. frontiersin.orgresearchgate.netosti.govosti.gov This innovative pathway has the potential to make gram quantities of pinoresinol more readily accessible for research and industrial applications. frontiersin.orgresearchgate.netosti.govosti.gov Further research is focused on optimizing these enzymatic and chemo-enzymatic strategies to enhance yield, reduce costs, and enable the large-scale production of pinoresinol and its derivatives for various applications. frontiersin.orgfrontiersin.org

Comprehensive Elucidation of Enzyme-Enzyme Interactions in Lignan (B3055560) Biosynthesis

The biosynthesis of lignans (B1203133), including pinoresinol, involves a complex series of enzymatic reactions. While individual enzymes in the monolignol biosynthetic pathway have been studied, the interactions between these enzymes are not yet fully understood. nih.govresearchgate.net It is hypothesized that these enzymes may form multi-enzyme complexes, or "metabolons," which would facilitate the efficient channeling of intermediates through the pathway. nih.govresearchgate.net

Recent studies have begun to provide evidence for these interactions, suggesting that the organization of biosynthetic enzymes is crucial for regulating the production of specific lignans. nih.govresearchgate.net Future research will focus on comprehensively mapping these enzyme-enzyme interactions using advanced analytical techniques such as co-immunoprecipitation, yeast two-hybrid screening, and fluorescence resonance energy transfer. nih.govresearchgate.netnih.govresearchgate.net A deeper understanding of these interactions will be critical for metabolically engineering plants or microorganisms to produce high yields of specific lignans like pinoresinol. nih.gov

Exploring Novel Biological Activities and Molecular Targets

Pinoresinol has demonstrated a wide array of promising biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. mdpi.comresearchgate.netnih.govoup.comnih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.commdpi.com Researchers are actively exploring new therapeutic applications and delving deeper into the molecular mechanisms underlying these activities.

Table 1: Investigated Biological Activities of Pinoresinol

Biological Activity Cell/Animal Model Key Findings
Anti-inflammatory Human intestinal Caco-2 cells; RAW 264.7 macrophages Reduces pro-inflammatory mediators like IL-6 and COX-2-derived prostaglandin (B15479496) E2; acts on the NF-κB signaling pathway. oup.comnih.gov
Anticancer Human breast cancer cells (MCF7, MDA-MB-231), leukemia cells (HL60), colon cancer cells Induces apoptosis and cell cycle arrest; shows cytotoxic and anti-proliferative effects independent of estrogen receptor status. researchgate.netnih.govresearchgate.netnih.govsums.ac.ir
Neuroprotective Mouse model of Alzheimer's disease; cholinergic dysfunction-induced memory impairment model Ameliorates memory impairment; attenuates neuroinflammation, apoptosis, and oxidative stress. nih.govnih.gov
Antioxidant Human lung epithelial Beas-2B cells Promotes the nuclear translocation of Nrf2 and activation of downstream cytoprotective genes. mdpi.com
Antifungal Candida albicans, Trichosporon beigelii, Malassezia furfur Exhibits fungicidal activity, potentially by disrupting the fungal cell membrane. mdpi.com

| P-glycoprotein Inhibition | P-gp overexpressing cancer cells | Acts as a novel lead compound for P-glycoprotein inhibitors, potentially reversing multidrug resistance. nih.gov |

Future research will focus on identifying novel molecular targets of pinoresinol and its derivatives. This includes investigating its interactions with specific proteins, signaling pathways, and epigenetic modifications. A deeper understanding of its mechanism of action will be crucial for the development of targeted therapies for a range of diseases. nih.gov

Integration of Omics Technologies for Pathway Discovery

The advent of "omics" technologies, including genomics, transcriptomics, and metabolomics, is revolutionizing the study of plant secondary metabolism. researchgate.netrsc.org These powerful tools are being integrated to accelerate the discovery and characterization of biosynthetic pathways for valuable compounds like lignans. nih.govnih.gov

By combining transcriptomic data (gene expression profiles) with metabolomic data (profiles of small molecules), researchers can identify candidate genes involved in pinoresinol biosynthesis. researchgate.netrsc.org For example, genes that are co-expressed with known lignan biosynthetic genes and whose expression levels correlate with the accumulation of pinoresinol are strong candidates for further investigation. This integrated omics approach has the potential to uncover novel enzymes and regulatory factors in the pinoresinol pathway, paving the way for metabolic engineering strategies to enhance its production in plants or microbial systems. researchgate.netrsc.orgmdpi.com

Applications in Industrial Biotechnology and Green Chemistry

The unique chemical structure and biological activities of pinoresinol make it a valuable target for industrial biotechnology and green chemistry applications. frontiersin.org

In the context of a lignocellulosic biorefinery, which aims to convert plant biomass into a range of valuable products, pinoresinol and other lignans represent high-value co-products. frontiersin.org The development of efficient methods to extract and purify pinoresinol from biomass streams would enhance the economic viability of biorefineries. Furthermore, the enzymatic and microbial conversion of lignin-derived compounds into pinoresinol is an active area of research. researchgate.net

Lignin (B12514952), a complex aromatic polymer, is a major and often underutilized byproduct of the paper and biofuel industries. mdpi.comnih.gov The deconstruction of lignin into its constituent monomers and oligomers, followed by their conversion into value-added chemicals, is a key goal of green chemistry. nih.govrug.nl Pinoresinol, being a dimer of the monolignol coniferyl alcohol, is a key structural unit in lignin. frontiersin.orgglbrc.org Developing selective catalytic or biocatalytic methods to depolymerize lignin and recover pinoresinol would represent a significant step towards lignin valorization. digitellinc.com This would not only provide a sustainable source of this valuable compound but also contribute to a more circular and sustainable chemical industry. mdpi.com

Development of Advanced Analytical Techniques for Complex Matrices

The accurate identification and quantification of pinoresinol diacetate and its related lignans in complex matrices such as plant extracts, food products, and biological samples present significant analytical challenges. The structural similarity of lignans, the complexity of the matrix, and the often low concentrations of the target analytes necessitate the development and application of sophisticated analytical techniques. Research has focused on enhancing the selectivity, sensitivity, and resolution of methods to overcome these challenges, primarily through advanced chromatographic and spectroscopic techniques.

The primary methods for the analysis of pinoresinol and its derivatives are based on liquid chromatography coupled with various detectors. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstones for separating these compounds from intricate sample matrices. nih.gov Reversed-phase columns, particularly C18, are commonly employed for separation. nih.govnih.govnih.gov

The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing an acidifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.govekb.eg For instance, one established HPLC method for a related compound, pinoresinol diglucopyranoside, in the bark of Eucommia Ulmoides utilized a YWG-C18 column with a 28% (V/V) methanol mobile phase and UV detection at 232 nm. nih.gov More advanced UHPLC systems offer superior resolution and faster analysis times, which are critical when profiling complex phytochemical extracts. nih.gov

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both identification and quantification. Electrospray ionization (ESI) is a commonly used interface, which can be operated in both positive and negative ion modes to detect a broad range of compounds. nih.govekb.eg

Advanced mass analyzers, including time-of-flight (TOF) and triple quadrupole (QqQ), offer distinct advantages.

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) provide high-resolution mass data, enabling the determination of elemental compositions and the identification of unknown compounds by comparing experimental mass spectra with databases. nih.gov One study utilized UPLC-QTOF-MS to trace the biosynthesis of pinoresinol in an endophytic fungus, detecting the standard compound (C₂₀H₂₂O₆) at an m/z of 357.13. nih.gov

Tandem Mass Spectrometry (MS/MS): Triple quadrupole systems are the gold standard for targeted quantification due to their high sensitivity and selectivity. ekb.eg They operate in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. Low-energy collision-induced dissociation is used to generate characteristic fragment ions that confirm the compound's identity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of pinoresinol and its derivatives, especially after isolation from a complex matrix. researchgate.net Techniques such as 1H-NMR, 13C-NMR, and various two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the molecule's carbon-hydrogen framework. nih.govmdpi.com For example, the 1H-NMR spectrum of pinoresinol in MeOD shows a characteristic methoxy (B1213986) proton signal at δH 3.86 (6H, s, 3, 3′-OCH₃) and a hypomethyl proton signal at δH 4.71 (2H, d, J = 4.0 Hz, H-7, 7′). mdpi.com The 13C-NMR spectrum provides further confirmation with signals for methoxy carbons (δC 55.0) and various aromatic carbons. mdpi.com

The following table summarizes various advanced analytical techniques and their parameters as applied to the analysis of pinoresinol and its derivatives in different complex matrices.

TechniqueMatrixKey ParametersDetected Compound/sReference
HPLC-DADTaxus ×media Needles & CulturesColumn: C18; Detection: Diode Array Detector (DAD).Pinoresinol researchgate.net
HPLC-UVEucommia Ulmoides BarkColumn: YWG-C18 (250 mm x 4.6 mm); Mobile Phase: 28% Methanol; Detector: UV at 232 nm.(+)-pinoresinol-di-O-beta-D-glucopyranoside nih.gov
LC-ESI-MS/MSLigustrum ovalifolium ExtractColumn: Ascentis® Express C18; Ionization: ESI (Negative Mode); Analyzer: SCIEX Triple Quad 5500+.Pinoresinol ekb.eg
UPLC-QTOF-MSFungal Culture (Phomopsis sp. XP-8)Ionization: ESI (Negative Mode); Scan Range: m/z 100–800; Collision Energy: 15–35 eV.Pinoresinol (m/z 357.13) nih.gov
LC-DAD–ESI-MS/MSConifer WoodColumn: Zorbax SB-C18 (150 mm × 2.1 mm); Ionization: ESI (Positive/Negative); Analyzer: Ion Trap.Pinoresinol nih.gov
NMR SpectroscopyIsolated from FermentationSpectrometer: 400 MHz; Solvent: MeOD; Techniques: 1H-NMR, 13C-NMR.Pinoresinol mdpi.com

Q & A

Q. What FINER criteria ensure a feasible study on this compound’s biosynthetic regulation?

  • Feasible : Access to transgenic Arabidopsis lines .
  • Interesting : Link to plant stress responses.
  • Novel : Uncharacterized transcriptional regulators of pinZ.
  • Ethical : Compliance with biosafety protocols for GMOs.
  • Relevant : Implications for sustainable lignan production .

Data Presentation Guidelines

  • Tables : Report kinetic parameters (Kₘ, Vₘₐₓ) with SEM and n ≥ 3 .
  • Figures : Use heatmaps for metabolomic data and Lineweaver-Burk plots for enzyme kinetics .
  • Supplemental Material : Include raw LC-MS/MS spectra and ANOVA tables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.